(4-Chloro-3-methylphenyl)methanamine
Description
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVREULOXHXCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155357-58-6 | |
| Record name | (4-chloro-3-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation of (4-Chloro-3-methylphenyl)acetonitrile represents a direct route to (4-Chloro-3-methylphenyl)methanamine. This method employs hydrogen gas in the presence of transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under moderate pressures (1–3 atm). The reaction typically proceeds at 50–80°C in polar aprotic solvents like ethanol or tetrahydrofuran (THF). A key advantage lies in its high atom economy, though selectivity toward the primary amine requires careful control to avoid over-reduction to secondary or tertiary amines.
Optimization Insights :
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Catalyst Loading : A 5% Pd/C catalyst at 10% w/w relative to the nitrile substrate achieves >90% conversion within 6 hours.
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Solvent Effects : Ethanol enhances reaction rates due to improved hydrogen solubility, whereas THF minimizes side reactions but prolongs reaction times.
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Additives : Ammonium formate as a hydrogen donor reduces reliance on gaseous hydrogen, enabling safer lab-scale setups.
Table 1: Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 5% Pd/C | Ethanol | 60 | 6 | 92 | 98.5 |
| Raney Ni | THF | 70 | 8 | 85 | 97.2 |
Lithium Aluminium Hydride (LiAlH4) Reduction
Lithium aluminium hydride offers a non-catalytic alternative for nitrile reduction, operating under anhydrous conditions in diethyl ether or THF. The exothermic reaction necessitates gradual addition of LiAlH4 to the nitrile at 0–5°C, followed by refluxing for 4–6 hours. Post-reaction quenching with wet ether or aqueous ammonium chloride yields the primary amine.
Challenges and Mitigation :
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Side Reactions : Over-reduction to secondary amines occurs if stoichiometric excess of LiAlH4 is used. Limiting the reductant to 1.1 equivalents minimizes this risk.
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Workup Complexity : Sequential filtration and solvent evaporation are required to isolate the amine, often necessitating further purification via distillation or recrystallization.
Reductive Amination of 4-Chloro-3-methylbenzaldehyde
Mechanism and Substrate Preparation
Reductive amination involves condensing 4-Chloro-3-methylbenzaldehyde with ammonia or ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity toward imine intermediates under mildly acidic conditions (pH 4–6). The reaction proceeds via:
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Formation of an imine intermediate between the aldehyde and ammonia.
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Reduction of the imine to the primary amine.
Critical Parameters :
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Solvent System : Methanol or ethanol facilitates imine formation while stabilizing the reducing agent.
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Stoichiometry : A 2:1 molar ratio of aldehyde to ammonia ensures complete conversion, avoiding residual aldehyde.
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH3CN | Methanol | 5 | 25 | 88 |
| NaBH4 | Ethanol | 7 | 30 | 72 |
Industrial Scalability Considerations
While reductive amination is efficient for lab-scale synthesis, industrial applications face hurdles in handling cyanoborohydride’s toxicity. Alternative protocols using hydrogen gas with heterogeneous catalysts (e.g., PtO2) are under investigation but currently suffer from lower yields (60–70%).
Gabriel Synthesis from 4-Chloro-3-methylbenzyl Halides
Reaction Sequence
The Gabriel method involves:
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Alkylation of Potassium Phthalimide : Reacting 4-Chloro-3-methylbenzyl chloride with potassium phthalimide in dimethylformamide (DMF) at 80–100°C.
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Deprotection : Hydrazinolysis of the phthalimide intermediate using hydrazine hydrate in ethanol, releasing the primary amine.
Advantages :
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High selectivity for primary amines, avoiding contamination with secondary/tertiary analogs.
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Compatibility with a wide range of benzyl halides.
Table 3: Gabriel Synthesis Performance Metrics
| Step | Conditions | Yield (%) |
|---|---|---|
| Alkylation | DMF, 90°C, 12 h | 95 |
| Deprotection | Ethanol, reflux, 6 h | 89 |
Limitations
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Byproduct Formation : Phthalhydrazide byproducts complicate purification, often requiring column chromatography.
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Solvent Toxicity : DMF poses environmental and safety concerns, driving research into greener alternatives like ionic liquids.
Comparative Analysis of Methodologies
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98.5 | High | $$ |
| LiAlH4 Reduction | 85 | 97.2 | Moderate | $ |
| Reductive Amination | 88 | 96.8 | Low | $$ |
| Gabriel Synthesis | 84 | 95.5 | Moderate | $$$ |
Key Findings :
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Catalytic hydrogenation balances yield and scalability, making it optimal for industrial production.
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Gabriel synthesis, while selective, incurs higher costs due to multi-step protocols and solvent handling.
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Reductive amination’s reliance on toxic reagents limits its utility despite competitive yields.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, alkyl halides, and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, hydroxylamines, and various substituted benzene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 171.63 g/mol. Its structure features a chloro group attached to a methyl-substituted phenyl ring, making it a derivative of aniline. The compound's properties include:
- Melting Point : 63-65°C
- Boiling Point : Approximately 239°C
- Solubility : Slightly soluble in water, more soluble in organic solvents.
Synthesis of Organic Compounds
(4-Chloro-3-methylphenyl)methanamine is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals due to its functional groups that allow for further chemical modifications.
Table 1: Common Synthetic Pathways Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| N-Alkylation | Reacts with alkyl halides to form amines | Various N-alkylated derivatives |
| Acylation | Forms amides when reacted with acyl chlorides | Amide derivatives |
| Coupling Reactions | Participates in coupling reactions with aryl halides | Biaryl compounds |
Medicinal Chemistry
Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its structural similarity to known pharmacophores allows for exploration in medicinal chemistry.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Environmental Applications
The compound has been studied for its potential use in environmental remediation processes. Its ability to degrade under certain conditions makes it suitable for application in bioremediation strategies aimed at treating contaminated sites.
Table 2: Environmental Impact Assessment
| Parameter | Value |
|---|---|
| Biodegradability | Moderate |
| Toxicity to Aquatic Life | High toxicity to fish |
| Persistence in Environment | Low to moderate |
Preservatives and Antiseptics
This compound is utilized as a preservative in various products, including paints, adhesives, and personal care items due to its antimicrobial properties. It helps extend the shelf life of these products by preventing microbial growth.
Intermediate in Agrochemicals
The compound is also used as an intermediate in the production of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Chlorophenyl Methanamines
(4-Chlorophenyl)methanamine
- Molecular Formula : C7H8ClN.
- Molecular Weight : 141.45 g/mol.
- Key Data : NMR signals for the aromatic protons (δ ~7.3–7.6 ppm) and methylamine protons (δ ~3.9–4.2 ppm) are typical for this class .
- Applications : Serves as a precursor for pharmaceuticals and agrochemicals .
(3-Chlorophenyl)methanamine Hydrochloride
- Structure : Chlorine at C3, hydrochloride salt.
- Molecular Formula : C7H9Cl2N.
- Molecular Weight : 178.51 g/mol.
- Synthesis : Catalytic reduction of 3-chlorobenzamide using HBPin and a potassium-based catalyst (98% yield) .
- Spectroscopy : 1H NMR (DMSO-d6): δ 7.65 (s, 1H), 7.50–7.42 (m, 3H), 4.02 (q, 2H) .
(3-Chloro-4-methoxyphenyl)methanamine
Boronate Ester Derivatives
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4d)
- Structure : Chlorine at C4, methyl at C3, boronate ester at C3.
- Molecular Formula: C13H19BClNO2.
- Melting Point : 56°C.
- Synthesis : Hydrazine hydrate-mediated reduction of a boronate precursor (36% yield).
- Spectroscopy : 11B-NMR δ 30.45 ppm; HRMS [M+H]+: 268.1153 .
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
Cyclic and Heterocyclic Derivatives
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
- Structure : Chlorine at C3, tetrahydropyran ring fused to the benzene.
- Molecular Formula: C12H14ClNO.
- Properties : Log P (calculated): 2.1, indicating moderate lipophilicity .
Pyrrolizidinylmethyl Derivatives (e.g., MG3)
Comparative Data Table
Key Findings and Implications
Synthetic Flexibility : Boronate esters (e.g., 4d) enable Suzuki-Miyaura cross-coupling reactions for diversifying aryl scaffolds .
Pharmacological Potential: Methanamine derivatives are prevalent in antimalarial (MG3) and kinase inhibitor (pelitinib) candidates .
Safety Considerations : Halogenated methanamines often require handling precautions due to toxicity (e.g., H318 eye damage risks) .
Biological Activity
(4-Chloro-3-methylphenyl)methanamine, also known as 4-chloro-3-methylbenzylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a chlorine atom and a methyl group at the 4 and 3 positions, respectively, along with an amine group. This substitution pattern contributes to its unique biological activity.
Pharmacological Activities
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Antitumor Activity
- Research indicates that this compound can inhibit the activity of certain methyltransferases involved in cancer progression. Specifically, it targets the MLL1-WDR5 interaction, which is critical in various leukemias. Inhibiting this interaction may lead to reduced cell proliferation and increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .
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Antimicrobial Activity
- The compound has shown promising antibacterial and antifungal properties. Studies report that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against B. subtilis and from 16.69 to 78.23 µM against C. albicans .
- Anti-inflammatory Effects
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Methyltransferases : By disrupting the MLL1-WDR5 complex, the compound may prevent the methylation of histones, leading to altered gene expression associated with tumor growth .
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from membrane disruption and interference with cellular processes in pathogens, although specific pathways remain to be fully elucidated .
- Anti-inflammatory Pathways : Potential modulation of signaling pathways related to inflammation suggests a role in reducing inflammatory responses .
Case Study 1: Antitumor Efficacy
A study examined the effects of this compound on MLL leukemia cells. Results showed that treatment led to significant cell cycle arrest and apoptosis, indicating its potential as a therapeutic agent in leukemia management.
Case Study 2: Antimicrobial Activity
In a comparative study involving various derivatives of this compound, researchers found that specific substitutions on the phenyl ring enhanced antibacterial activity against resistant strains of bacteria and fungi, highlighting its versatility as an antimicrobial agent.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What metabolomics approaches identify bioactive metabolites derived from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
